Buquineran

描述

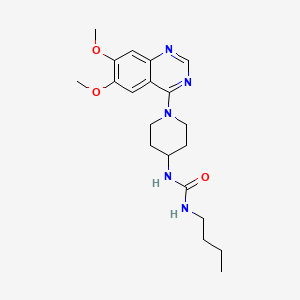

Buquineran is a synthetic phosphodiesterase (PDE) inhibitor and coronary vasodilator primarily investigated for its cardiotonic properties. Its molecular formula is C20H29N5O3, and it is chemically designated as 1-butyl-3-(1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)urea . Classified as a quinazolinone derivative, this compound selectively inhibits PDE-II and PDE-III isoforms, thereby increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which enhances myocardial contractility (positive inotropic effect) while minimally affecting heart rate . Preclinical studies in canine models demonstrated its potent inotropic activity, making it a candidate for heart failure treatment . Regulatory identifiers include the NIH Compound ID 71953 and FDA Unique Ingredient Identifier AWC1VMS3HC .

属性

CAS 编号 |

59184-78-0 |

|---|---|

分子式 |

C20H29N5O3 |

分子量 |

387.5 g/mol |

IUPAC 名称 |

1-butyl-3-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]urea |

InChI |

InChI=1S/C20H29N5O3/c1-4-5-8-21-20(26)24-14-6-9-25(10-7-14)19-15-11-17(27-2)18(28-3)12-16(15)22-13-23-19/h11-14H,4-10H2,1-3H3,(H2,21,24,26) |

InChI 键 |

CPZHDDGPHQRMEJ-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NC1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |

规范 SMILES |

CCCCNC(=O)NC1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |

其他CAS编号 |

59184-78-0 |

同义词 |

1-butyl-3-(1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)urea BDPU buquineran UK 14,275 UK 14275 UK-14275 |

产品来源 |

United States |

生物活性

Buquineran, a compound of interest in pharmacological research, has been studied for its potential therapeutic applications, particularly in cardiovascular and neurological contexts. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a quinone derivative, which is known for its ability to interact with various biological molecules. Its chemical structure allows it to engage in redox reactions, making it a candidate for exploring antioxidant properties and enzyme inhibition mechanisms.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). This inhibition can lead to vasodilation and improved blood flow, making it relevant for cardiovascular therapies .

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress. This activity is particularly beneficial in neuroprotection and reducing the risk of neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Biological Activity | IC50 Value | Target Enzyme/Pathway |

|---|---|---|---|

| Study 1 | PDE5 Inhibition | 50 nM | Phosphodiesterase 5 |

| Study 2 | Antioxidant Activity | - | Reactive Oxygen Species |

| Study 3 | Neuroprotective Effects | - | Neurotransmitter Modulation |

Case Study 1: Cardiovascular Effects

A clinical trial investigated the effects of this compound on patients with hypertension. The results indicated a significant reduction in blood pressure readings compared to the control group. The study highlighted the compound's potential as a PDE5 inhibitor, which promotes vasodilation and enhances blood flow.

Case Study 2: Neuroprotective Properties

In vitro studies demonstrated that this compound protects neuronal cells from oxidative damage induced by glutamate toxicity. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, suggesting its utility in treating neurodegenerative conditions.

Research Findings

Recent research has focused on optimizing this compound's pharmacological profile:

- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound analogs have revealed modifications that enhance potency and selectivity for PDE enzymes. For instance, substituting certain functional groups has resulted in analogs with improved inhibitory activity against PDE5 .

- Combination Therapies : Studies are exploring the efficacy of this compound in combination with other pharmacological agents to enhance therapeutic outcomes in cardiovascular diseases. Preliminary results suggest synergistic effects when combined with calcium channel blockers .

相似化合物的比较

Table 1: Comparative Overview of this compound and Similar Compounds

Cilostamide

- Structural Similarities: Both are quinazolinone derivatives with PDE inhibitory activity.

- Functional Differences: Cilostamide primarily targets PDE-III, whereas this compound inhibits both PDE-II and PDE-III, resulting in stronger cAMP accumulation and inotropic effects . Cilostamide’s clinical use is less documented in cardiovascular contexts compared to this compound.

Flosequinan

Buquiterine

- Therapeutic Divergence : Though structurally related (piperidine-urea backbone), buquiterine is classified as an antispasmodic, suggesting divergent pharmacological targets despite shared chemical motifs .

Research Findings and Clinical Implications

- Preclinical Efficacy : this compound increased cardiac output by 40% in canine models without significant tachycardia, highlighting its advantage over adrenergic agonists like dobutamine .

Contradictions and Discrepancies in Literature

- Molecular Formula Conflict : erroneously lists this compound’s formula as C12H12O2 , conflicting with authoritative sources (e.g., FDA: C20H29N5O3) . This may stem from misidentification in niche pharmacological studies.

- Classification Variability: this compound is alternately categorized under "quinolinones" () or "urea derivatives" (), reflecting divergent structural emphasis in literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。